![molecular formula C14H9BrClFO2 B1531098 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-02-5](/img/structure/B1531098.png)
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride
Vue d'ensemble
Description
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride: is an organic compound with the molecular formula C14H9BrClFO2 and a molecular weight of 343.58 g/mol . This compound is primarily used in proteomics research and other scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate . The resulting intermediate is then treated with thionyl chloride to form the final product .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include and , which can react with the benzoyl chloride group to form amides and esters, respectively.
Oxidation and Reduction: Potential reagents include like and like .
Major Products
Applications De Recherche Scientifique
Chemistry
Biology
Medicine
- Potential applications in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates .
Industry
Mécanisme D'action
The mechanism of action for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as a benzoyl chloride derivative. It can form covalent bonds with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. This reactivity is crucial for its applications in organic synthesis and proteomics research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness: : 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to similar compounds. Its benzoyl chloride group makes it particularly useful for forming covalent bonds with nucleophiles, a property that is leveraged in various scientific and industrial applications .
Propriétés
IUPAC Name |
5-bromo-2-[(2-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c15-10-5-6-13(11(7-10)14(16)18)19-8-9-3-1-2-4-12(9)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAGTJAPGJNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



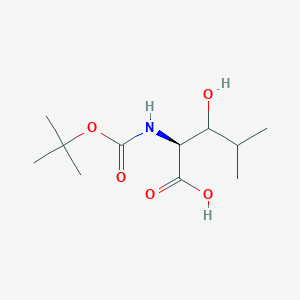

![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1531021.png)
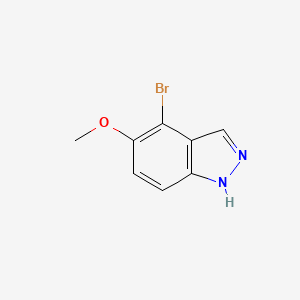
![1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B1531024.png)
![({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B1531025.png)

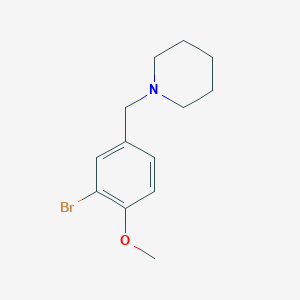

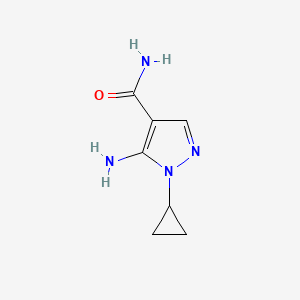
![2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1531033.png)
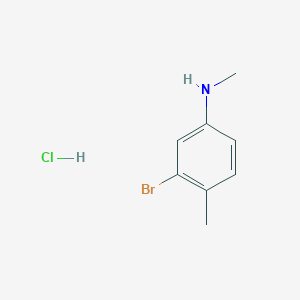
![2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine](/img/structure/B1531038.png)
